molecular formula C22H17N3OS2 B3687585 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide

Cat. No.: B3687585
M. Wt: 403.5 g/mol
InChI Key: NANCDNLHDVBRRD-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a phenylacetamide group through a carbamothioyl linkage, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c26-20(13-15-7-2-1-3-8-15)25-22(27)23-17-10-6-9-16(14-17)21-24-18-11-4-5-12-19(18)28-21/h1-12,14H,13H2,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCDNLHDVBRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times . Additionally, the use of automated synthesis platforms and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide stands out due to its unique combination of a benzothiazole moiety and a phenylacetamide group, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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